molecular formula C17H35NO2 B13745119 N-(Hydroxymethyl)hexadecan-1-amide CAS No. 24537-30-2

N-(Hydroxymethyl)hexadecan-1-amide

Cat. No.: B13745119
CAS No.: 24537-30-2
M. Wt: 285.5 g/mol
InChI Key: IKBNHLXERSPTKI-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)hexadecan-1-amide (CAS 24537-30-2), also known as N-Methylolpalmitamide, is a synthetic organic compound with the molecular formula C17H35NO2 and a molecular weight of 285.47 g/mol . This compound belongs to the class of N-hydroxymethyl amides, which are of significant research interest due to their role as metabolites and potential as prodrugs or synthetic intermediates . The N-hydroxymethyl functional group can enhance the water solubility of parent amides and may serve as a key intermediate for further chemical modifications, making it valuable in medicinal chemistry and drug design for improving pharmacokinetic properties . Researchers utilize related hydroxymethylated compounds to develop derivatives with improved biological activity and solubility profiles . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

24537-30-2

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

N-(hydroxymethyl)hexadecanamide

InChI

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)18-16-19/h19H,2-16H2,1H3,(H,18,20)

InChI Key

IKBNHLXERSPTKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCO

Origin of Product

United States

Biological Context and Molecular Mechanisms of N Hydroxymethyl Hexadecan 1 Amide

Occurrence and Distribution in Biological Systems

While the specific presence of N-(Hydroxymethyl)hexadecan-1-amide in biological systems is not well-documented, the distribution of related fatty acid amides provides a probable framework for its localization.

Identification in Mammalian Tissues and Cellular Compartments

Long-chain fatty acid amides, including hexadecanamide (B162939), are endogenous lipids found in various mammalian tissues. They are integral components of the lipidome, with their concentrations varying depending on the tissue type and physiological state. These molecules are generally considered to be located within cellular membranes, consistent with their lipophilic nature. Fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of many fatty acid amides, is an integral membrane protein, suggesting that its substrates are accessible within the membrane bilayer or at the membrane-cytosol interface. nih.govwikipedia.org

The subcellular localization of these amides is critical to their function as signaling molecules. For instance, the localization of FAAH to the endoplasmic reticulum membrane provides a mechanism for terminating the signaling of NAEs that are produced in or transported to this compartment. wikipedia.org Given its structural similarity, this compound would likely share this distribution pattern, residing in membrane compartments where it can interact with lipid-metabolizing enzymes and signaling proteins.

Presence in Microorganisms and Natural Product Sources

The parent amide, hexadecanamide, has been identified in various natural sources, including microorganisms. For example, it has been reported in organisms such as Brassica oleracea and Panax ginseng. The presence of such fatty acid amides in a range of organisms suggests conserved biological roles. Some N-acyl amides have demonstrated antimicrobial properties, hinting at a potential role in defense mechanisms. nih.gov For instance, research on N-hydroxymethyl amides, albeit with smaller acyl chains like N-hydroxymethyl formamide, has indicated potential antimicrobial activity against bacteria and yeasts. nih.gov This raises the possibility that this compound could be produced by certain microorganisms as part of their chemical arsenal.

Role in Intracellular and Intercellular Signaling Pathways

The signaling roles of long-chain fatty acid amides are complex and context-dependent, primarily involving the modulation of lipid signaling networks and influencing broader signal transduction cascades.

Influence on Signal Transduction Cascades

By interacting with specific receptors and enzymes, fatty acid amides can influence a variety of downstream signal transduction cascades. For example, the activation of cannabinoid receptors by anandamide (B1667382) leads to the modulation of adenylyl cyclase activity and ion channel function. The activation of PPARs by other NAEs results in changes in gene expression related to lipid metabolism and inflammation.

Given that this compound possesses a hydroxyl group, this could alter its binding affinity for receptors and enzymes compared to its non-hydroxylated counterpart, potentially leading to distinct downstream signaling outcomes. However, without direct experimental evidence, its precise influence on signal transduction remains speculative.

Enzymatic Interactions and Regulation

The biological activity of this compound would be intrinsically linked to the enzymes that synthesize and degrade it. While the specific enzymes are unknown, the metabolism of related compounds offers significant clues.

The primary enzyme for the degradation of NAEs is fatty acid amide hydrolase (FAAH). nih.govwikipedia.orgnih.gov FAAH is a serine hydrolase that breaks down a range of fatty acid amides to their corresponding fatty acid and amine. wikipedia.org It is highly likely that FAAH or a similar hydrolase would be responsible for the degradation of this compound.

A study on the metabolism of N-hydroxymethylbenzamide, a structurally different but functionally related compound, showed that it could be metabolized by liver enzymes, including alcohol dehydrogenase, to form an N-formyl derivative which then chemically degrades to the parent amide. nih.gov This suggests a potential metabolic pathway for this compound that may differ from the direct hydrolysis typical of NAEs.

The regulation of the enzymes involved in the metabolism of fatty acid amides is a key control point for their signaling. The expression and activity of FAAH can be regulated at the transcriptional and post-translational levels, and genetic variations in the FAAH gene have been linked to differences in endocannabinoid levels and related phenotypes. wikipedia.org

Interactive Data Table: Key Enzymes in Fatty Acid Amide Signaling

EnzymeFunctionSubstrates (Examples)Cellular Location
N-Acyltransferase BiosynthesisPhosphatidylethanolamine (B1630911)Membranes
N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) BiosynthesisN-Acyl-phosphatidylethanolamineMembranes
Fatty Acid Amide Hydrolase (FAAH) DegradationAnandamide, N-Palmitoylethanolamine, OleamideEndoplasmic Reticulum
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) DegradationN-PalmitoylethanolamineLysosomes

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Interactions

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme known for its preference for hydrolyzing N-acylethanolamines (NAEs), particularly the anti-inflammatory lipid mediator N-palmitoylethanolamide (PEA). nih.gov Given the structural similarity between this compound and PEA, which both possess a palmitoyl (B13399708) group, it is plausible that this compound could be a substrate or modulator of NAAA. However, the substitution of the ethanolamine (B43304) moiety with a hydroxymethyl group could significantly alter its recognition and hydrolysis by NAAA. Inhibition of NAAA has been shown to prevent the development of experimental autoimmune encephalomyelitis in mice, highlighting the therapeutic potential of modulating this enzyme. nih.gov Further research is required to determine if this compound interacts with NAAA and what the functional consequences of such an interaction would be.

Fatty Acid Amide Hydrolase (FAAH) Substrate and Inhibitor Studies

Fatty acid amide hydrolase (FAAH) is another key enzyme in the endocannabinoid system, responsible for the degradation of a broad range of fatty acid amides, including the endocannabinoid anandamide and PEA. plos.org The inhibition of FAAH leads to elevated levels of these signaling lipids, resulting in analgesic, anti-inflammatory, and anxiolytic effects. plos.org Several FAAH inhibitors feature a carbamate (B1207046) structure, and their potency is influenced by the substituents on the O-phenyl group. acs.org While some fatty acid amides are substrates for FAAH, others can act as inhibitors. researchgate.net The potential for this compound to act as either a substrate or an inhibitor of FAAH remains to be experimentally validated. Its long acyl chain is a feature common to many FAAH substrates and inhibitors.

Table 1: Key Enzymes in N-acyl amide Metabolism

EnzymeCellular LocationPrimary SubstratesPotential Interaction with this compound
NAAA LysosomesN-Palmitoylethanolamide (PEA)Possible substrate or modulator due to palmitoyl group
FAAH Endoplasmic ReticulumAnandamide, Oleamide, PEAPossible substrate or inhibitor due to fatty acid amide structure

This table is based on the general functions of the enzymes and the structure of this compound. Direct experimental data is currently unavailable.

Other Amidase Signature Family Enzyme Modulations

The amidase signature (AS) family is a large group of enzymes characterized by a conserved sequence and includes FAAH. sphinxsai.com These enzymes are involved in the hydrolysis of various amides. It is conceivable that this compound could interact with other, less-characterized members of the AS family, potentially leading to novel biological effects. However, without specific studies, this remains a speculative area.

Cellular Regulatory Processes

The cellular roles of N-acyl amides are diverse, ranging from the regulation of cell fate to the maintenance of membrane architecture.

Involvement in Cell Growth and Differentiation Mechanisms

Certain fatty acid amides and their derivatives have been shown to influence cell proliferation and differentiation. For instance, the differentiating agent N-methylformamide has been found to impair the proliferation of colon carcinoma cells. nih.gov A study on the structurally related compound, N-(2-Hydroxyethyl)hexadecanamide (PEA), isolated from the endophytic fungus Colletotrichum gloeosporioides, demonstrated its ability to inhibit the proliferation of breast cancer cells. nih.gov This suggests that this compound might also possess anti-proliferative properties, a hypothesis that warrants direct investigation.

Contribution to Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a critical process in development and disease. Several studies have highlighted the pro-apoptotic potential of fatty acid amide derivatives. Notably, the aforementioned study on PEA revealed its capacity to induce apoptosis in breast cancer cells by upregulating pro-apoptotic genes (like BAX and CASPASE-8) and downregulating the anti-apoptotic gene BCL-2. nih.gov Furthermore, novel ceramide analogs with N-acyl structures have been synthesized and shown to induce apoptosis in various human cancer cell lines. epa.gov These findings strongly suggest that this compound could be a candidate for inducing apoptosis, although the specific pathways and molecular targets would need to be elucidated.

Table 2: Potential Cellular Effects of this compound Based on Related Compounds

Cellular ProcessObserved Effect of Related CompoundsPotential Role of this compound
Cell Growth Inhibition of proliferation (PEA, N-methylformamide) nih.govnih.govPotential anti-proliferative agent
Apoptosis Induction of apoptosis (PEA, ceramide analogs) nih.govepa.govPotential pro-apoptotic agent

This table presents potential roles based on existing research on structurally similar compounds.

Role in Maintaining Cellular Membrane Integrity

As an amphiphilic molecule with a long hydrocarbon tail and a polar headgroup, this compound has the potential to intercalate into cellular membranes. The integrity and fluidity of cellular membranes are crucial for their function and are influenced by their lipid composition. While there is no direct evidence regarding the effect of this compound on membrane integrity, the broader class of fatty acid amides is integral to membrane biology. Further studies would be necessary to understand how this specific compound might alter membrane properties such as fluidity, thickness, and domain formation.

Interactions with Receptor Systems

The biological activities of this compound, a member of the N-acyl amide family of lipids, are intrinsically linked to its interactions with various receptor systems. As a class, N-acyl amides are recognized as significant signaling molecules, structurally analogous to the well-characterized endocannabinoid, anandamide. nih.govnih.govnih.govresearchgate.net Their interactions are not limited to a single receptor type but span across different families, most notably the Transient Receptor Potential (TRP) channels and the cannabinoid receptor system. The specific nature and extent of these interactions are determined by the distinct structural features of each N-acyl amide, including the length and degree of saturation of the fatty acid chain and the composition of the head group.

Emerging research has identified the N-acyl amide family of endogenous lipids as a significant class of biologically active compounds at Transient Receptor Potential (TRP) channels. nih.govnih.govnih.gov TRP channels are a large family of ion channels that act as cellular sensors for a wide array of stimuli. nih.gov The N-acyl amides have been shown to activate several members of the TRPV subfamily, specifically TRPV1-4. nih.govnih.gov In one study, a library of over 70 N-acyl amides was screened, leading to the identification of 20 novel members that collectively activate these TRPV channels. nih.gov This suggests a broad interaction between this lipid class and TRP channels, playing a role in signaling related to inflammation and other physiological processes. nih.govwikipedia.org

While direct studies on this compound are limited, the activity of structurally similar N-acyl amides provides valuable insight. A prominent example is Palmitoylethanolamide (B50096) (PEA), an endogenous fatty acid amide that also possesses a 16-carbon saturated acyl chain. Research has demonstrated that PEA can activate TRPV1 channels. nih.govnih.govresearchgate.net This activation of TRPV1 by PEA is thought to contribute to its known anti-inflammatory and analgesic properties. nih.govresearchgate.net Given the structural similarity between this compound and PEA, it is plausible that this compound may also function as a modulator of TRPV channels. The hydroxymethyl group in place of the ethanolamine in PEA would be a key determinant in the specificity and potency of this potential interaction.

The activation of TRPV1 by certain N-acyl amides can lead to an increase in intracellular calcium concentrations. nih.govresearchgate.net This influx of calcium is a critical step in various signaling cascades. The modulation of TRP channels by these lipids highlights their importance as signaling molecules in cellular responses to various stimuli. nih.govwikipedia.org

As a member of the fatty acid amide class, this compound is structurally related to anandamide, the first identified endogenous cannabinoid ligand that binds to cannabinoid receptors CB1 and CB2. nih.govresearchgate.net This structural analogy suggests the potential for interaction with the cannabinoid receptor system. However, the affinity and efficacy of N-acyl amides at cannabinoid receptors are highly variable and depend on specific structural motifs. nih.govnih.gov

For instance, while anandamide is a potent agonist at CB1 receptors, other fatty acid amides exhibit much lower affinity. nih.govnih.gov Palmitoylethanolamide (PEA), despite its structural similarity to anandamide, has a very low affinity for both CB1 and CB2 receptors. nih.gov Instead of direct activation, PEA is thought to exert some of its effects through an "entourage effect," where it enhances the activity of other endocannabinoids by inhibiting their degradation.

Structure-activity relationship studies on N-(hydroxyalkyl)arachidonylamides have shed light on the importance of the head group structure for CB1 receptor affinity. nih.gov These studies have shown that the length of the hydroxyalkyl chain significantly influences binding potency. A one-carbon increase from the ethanolamine moiety was found to double the potency, whereas further extensions led to a decrease in affinity. nih.gov This indicates that the size and conformation of the head group are critical for optimal interaction with the CB1 receptor binding pocket.

Therefore, while this compound belongs to a class of compounds known to interact with the cannabinoid system, its specific interaction profile remains to be elucidated. Its potential to bind to and/or modulate cannabinoid receptors would be contingent on how the N-(hydroxymethyl) group fits within the receptor's binding site compared to the N-(2-hydroxyethyl) group of anandamide. It is also possible that, like PEA, it may not be a direct agonist but could influence the endocannabinoid system through other mechanisms.

Metabolic Pathways and Endogenous Regulation of N Hydroxymethyl Hexadecan 1 Amide

Biosynthesis Pathways

The formation of N-(Hydroxymethyl)hexadecan-1-amide likely involves the utilization of common cellular precursors and is catalyzed by specific enzyme systems capable of amide formation and hydroxymethylation.

Precursor Utilization in this compound Biogenesis

The primary precursors for the biosynthesis of this compound are believed to be palmitic acid (or its activated form, palmitoyl-CoA) and a source of a hydroxymethyl group, likely formaldehyde (B43269) .

The biosynthesis of related N-acylethanolamines (NAEs), such as anandamide (B1667382) and N-palmitoylethanolamine (PEA), proceeds through the formation of N-acyl-phosphatidylethanolamine (NAPE). nih.gov This process involves the transfer of a fatty acyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE). nih.govnih.gov While a direct parallel for primary amides is not established, it is plausible that a similar enzymatic machinery could be involved in the initial formation of the amide bond of palmitamide, the direct precursor to this compound.

Formaldehyde, a one-carbon unit, is endogenously produced through various metabolic pathways, including serine metabolism and oxidative demethylation. nih.gov Studies have demonstrated the chemical reaction between amides and formaldehyde to form N-hydroxymethyl derivatives. For instance, N-(hydroxymethyl)-nicotinamide can be synthesized by treating nicotinamide (B372718) with formaldehyde. nih.gov Similarly, the reaction of acetamide (B32628) with formaldehyde yields N-hydroxymethyl acetamide. researchgate.net This suggests that the final step in the biosynthesis of this compound is likely the enzymatic or spontaneous reaction of palmitamide with endogenous formaldehyde.

Precursor MoleculeLikely Role in Biosynthesis
Palmitic AcidProvides the 16-carbon fatty acyl chain.
FormaldehydeDonates the hydroxymethyl group to the amide nitrogen.
PalmitamideThe direct amide precursor that undergoes hydroxymethylation.

Enzyme Systems Catalyzing its Formation

The enzymatic synthesis of this compound would likely involve two key types of enzyme activities: an amide synthase or hydrolase acting in reverse to form palmitamide, followed by an enzyme capable of hydroxymethylation.

Nature has evolved a range of enzymes to construct amide bonds, many of which utilize ATP to activate a carboxylic acid for coupling with an amine. universiteitleiden.nl While specific enzymes for palmitamide synthesis are not fully characterized, the reverse action of amidases could be a potential route.

The final hydroxymethylation step may be catalyzed by a specific methyltransferase or could occur non-enzymatically. The reaction between formaldehyde and the amide group of glutamine has been observed, suggesting that such reactions can happen within a cellular context. researchgate.net

Catabolism and Degradation Routes

The breakdown of this compound is expected to proceed via hydrolytic cleavage to regenerate its precursors, a process catalyzed by specific amidase enzymes.

Hydrolytic Cleavage by Specific Amidase Enzymes

The primary route for the degradation of this compound is likely the hydrolytic cleavage of the N-C bond, releasing palmitamide and formaldehyde, or the amide bond itself, yielding palmitic acid and hydroxymethylamine.

Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) are two key enzymes responsible for the degradation of NAEs. frontiersin.orgnih.govresearchgate.net FAAH is a serine hydrolase found in the endoplasmic reticulum, while NAAA is a lysosomal cysteine hydrolase. frontiersin.orgresearchgate.net These enzymes exhibit broad substrate specificity and are known to hydrolyze a variety of fatty acid amides. ebi.ac.uk It is highly probable that one or both of these amidases are responsible for the degradation of this compound. The stability of the N-hydroxymethyl group can be influenced by substitution on the nitrogen atom, as seen in studies with N-methylbenzamides. nih.gov

EnzymeCellular LocationPotential Role in Catabolism
Fatty Acid Amide Hydrolase (FAAH)Endoplasmic ReticulumHydrolysis of the amide bond.
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)LysosomesHydrolysis of the amide bond at acidic pH.

Oxidative and Reductive Biotransformations

Further metabolism of the degradation products, palmitic acid and formaldehyde, is well-established. Palmitic acid can be activated to palmitoyl-CoA and enter beta-oxidation for energy production or be re-incorporated into complex lipids. Formaldehyde is a reactive molecule that is rapidly detoxified, often through oxidation to formic acid and ultimately to carbon dioxide. nih.gov It is also possible that the hydroxymethyl group of the intact molecule could undergo oxidation to a formyl group and then to a carboxyl group, leading to different metabolic fates.

Homeostatic Control Mechanisms

The endogenous levels of this compound are likely maintained within a specific range through a tight regulation of its biosynthetic and degradative pathways. This homeostatic control is crucial for modulating its potential biological activities.

The regulation of FAAH and NAAA activity is a key control point in the metabolism of NAEs and likely extends to this compound. frontiersin.orgnih.gov The expression and activity of these enzymes can be modulated by various physiological and pathological stimuli, thereby influencing the tissue levels of their substrates.

The availability of precursors, particularly palmitic acid and formaldehyde, will also directly impact the rate of biosynthesis. The cellular concentration of formaldehyde is known to be tightly regulated due to its toxicity. nih.gov Any fluctuations in the pathways that produce or consume these precursors would, in turn, affect the levels of this compound. The interplay between the biosynthetic and catabolic enzyme systems ensures that the concentration of this and related lipid signaling molecules is finely tuned to meet the physiological needs of the cell. researchgate.net

Regulation of Enzyme Expression and Activity

The cellular levels of fatty acid amides are tightly controlled through the regulation of the enzymes that synthesize and degrade them. Although the specific enzymes acting on this compound have not been definitively identified, the pathways for other well-studied fatty acid amides, such as N-acylethanolamines (NAEs), offer significant insights. The primary enzymes involved in the degradation of NAEs are fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov The regulation of these enzymes is crucial in controlling the signaling activities of fatty acid amides. nih.gov

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that hydrolyzes a broad range of fatty acid amides to their corresponding fatty acid and amine. nih.govnih.gov The expression and activity of FAAH are subject to regulation at multiple levels. For instance, genetic inactivation of FAAH in animal models leads to elevated levels of endogenous fatty acid amides. nih.gov The activity of FAAH can also be modulated by other lipids. For example, some monoacylglycerol lipids show hydrolytic stability and are not broken down by FAAH. nih.gov

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another key enzyme in the degradation of NAEs, exhibiting optimal activity in an acidic environment, which is consistent with its localization within lysosomes. nih.govwikipedia.org NAAA belongs to the choloylglycine hydrolase family and shares structural and functional similarities with acid ceramidase. nih.gov Its expression levels vary across different tissues, with notably high expression in the lungs and spleen of rats. nih.gov The regulation of NAAA expression and activity is a potential point of control for the levels of specific NAEs, particularly in inflammatory conditions. nih.gov

The biosynthesis of related primary fatty acid amides (PFAMs) is less understood, but potential routes include the ammonolysis of fatty acyl-CoA thioesters and the oxidative cleavage of N-fatty acylglycines. nih.gov The enzymes involved in these biosynthetic pathways would also be key regulatory points.

EnzymeSubstratesRegulatory FactorsReference
Fatty Acid Amide Hydrolase (FAAH)Anandamide, Oleamide, N-palmitoylethanolamineGenetic inactivation, other lipids nih.govnih.gov
N-acylethanolamine-hydrolyzing acid amidase (NAAA)N-palmitoylethanolamine, N-lauroylethanolaminepH, tissue-specific expression nih.govwikipedia.org

Transport and Subcellular Localization Dynamics

The transport of fatty acid amides across cellular membranes and their localization within specific subcellular compartments are critical for their biological activity and metabolism. While a specific transmembrane transporter for all fatty acid amides has not been definitively identified, evidence points to the involvement of several protein families in their trafficking. nih.gov

Fatty Acid-Binding Proteins (FABPs) have been identified as intracellular carriers for NAEs. These proteins can transport NAEs to their sites of action, such as nuclear receptors like PPARα, or to degradative enzymes. nih.gov The inhibition of FABPs has been shown to reduce the activation of these nuclear receptors, confirming their essential role in the intracellular signaling of certain fatty acid amides. nih.gov

Fatty Acid Transport Proteins (FATPs) , part of the solute carrier family 27 (SLC27), facilitate the uptake of long-chain fatty acids into cells and could potentially be involved in the transport of this compound. berkeley.eduwikipedia.org These proteins are expressed in various tissues with high fatty acid metabolism, and their activity can be regulated by hormones like insulin. berkeley.edu

The subcellular localization of the degradative enzymes provides further clues about the sites of fatty acid amide metabolism. FAAH is an integral membrane protein primarily located in the endoplasmic reticulum and the outer mitochondrial membrane. nih.govwikipedia.org This localization suggests that fatty acid amides must be transported to these compartments for degradation. In the human central nervous system, FAAH is found in both neurons and glial cells. nih.gov

NAAA is predominantly found in the lysosomal compartment of macrophages, which aligns with its acidic pH optimum for activity. wikipedia.org This localization points to a role for NAAA in the degradation of fatty acid amides within the endo-lysosomal system, particularly in the context of inflammation. wikipedia.org

Transport/Localization MechanismAssociated MoleculesFunctionReference
Intracellular TransportFatty Acid-Binding Proteins (FABPs)Carry NAEs to nuclear receptors and degradative enzymes nih.gov
Transmembrane Transport (Putative)Fatty Acid Transport Proteins (FATPs/SLC27)Facilitate cellular uptake of long-chain fatty acids berkeley.eduwikipedia.org
Subcellular Localization of FAAHEndoplasmic Reticulum, Outer Mitochondrial MembraneSite of fatty acid amide degradation nih.govwikipedia.org
Subcellular Localization of NAAALysosomesDegradation of fatty acid amides in acidic environments wikipedia.org

Analytical Methodologies in N Hydroxymethyl Hexadecan 1 Amide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone in the analysis of N-(Hydroxymethyl)hexadecan-1-amide, enabling its separation from complex biological matrices. The choice of technique depends on the specific research question, with HPLC, UPLC, and GC-MS being the most prominently utilized methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound and other NAEs. HPLC methods often involve a reversed-phase column, which separates compounds based on their hydrophobicity. A typical mobile phase consists of a gradient of an aqueous solvent and an organic solvent, such as acetonitrile (B52724) or methanol.

A study detailing the quantification of a related compound, palmitoylethanolamide (B50096) (PEA), in human plasma utilized an HPLC system coupled with a fluorescence detector. In this method, after extraction from the plasma, the sample was derivatized to introduce a fluorescent tag, enhancing detection sensitivity. The chromatographic separation was achieved on a C18 column with a gradient elution.

ParameterValue
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water gradient
Detection Fluorescence
Application Quantification in plasma

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These improvements are due to the use of smaller stationary phase particles (typically sub-2 µm). The development of UPLC methods for this compound focuses on optimizing these parameters for efficient separation and detection.

Method development for the analysis of NAEs, including compounds structurally similar to this compound, by UPLC coupled to mass spectrometry has been a focus of recent research. These methods allow for the simultaneous quantification of a wide range of lipid mediators from a single biological sample. The separation is typically achieved on a C18 or C8 column with a rapid gradient elution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the polar hydroxyl and amide groups into less polar silyl (B83357) ethers.

The analysis of NAEs by GC-MS provides excellent chromatographic separation and detailed mass spectral information for compound identification. Following extraction, the sample is derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) derivatives are then injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer provides data on the molecular weight and fragmentation pattern of the analyte.

Mass Spectrometry-Based Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with liquid chromatography, it provides a robust platform for lipid analysis.

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of lipids from complex mixtures. In this technique, the analyte is first separated by liquid chromatography and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are analyzed in the second mass analyzer, providing a characteristic fragmentation pattern that is used for unambiguous identification and quantification.

A common fragmentation pathway for NAEs involves the cleavage of the amide bond, leading to the formation of a product ion corresponding to the fatty acid portion of the molecule. For this compound, a key fragmentation would be the loss of the hydroxymethyl-amine group.

Precursor Ion (m/z)Product Ions (m/z)Ionization Mode
[M+H]+Characteristic fragmentsPositive ESI

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of metabolites in complex biological samples. This is particularly valuable in lipidomics studies, where numerous structurally similar lipids can co-exist. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

In the context of this compound research, HRMS coupled with liquid chromatography (LC-HRMS) can be used for untargeted metabolite profiling to identify novel related lipids or to study the metabolic pathways involving this compound. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers allows for the determination of the elemental formula of detected ions, which is a critical step in the identification of unknown metabolites.

A study on the lipidome of a particular cell type might use LC-HRMS to generate a comprehensive list of all detectable lipids, including this compound. By comparing the lipid profiles of control and treated cells, researchers can identify changes in the levels of this and other lipids, providing insights into its biological function.

TechniqueApplicationKey Advantage
LC-HRMSUntargeted Metabolite ProfilingHigh mass accuracy for confident formula determination
Lipidome analysisComprehensive detection of lipids in a sample

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are fundamental in the analysis of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the long alkyl chain, the methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atom, and the protons of the hydroxymethyl group. For instance, the long chain of methylene groups would appear as a broad multiplet, while the terminal methyl group would present as a triplet. The protons on the hydroxymethyl group and the amide proton would exhibit characteristic shifts and couplings. nih.gov

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, the carbons of the alkyl chain, and the carbon of the hydroxymethyl group. The chemical shifts of these signals are indicative of their chemical environment. While specific experimental data for this compound is not widely published, theoretical values and data from similar N-acylethanolamines can provide a reliable prediction of the expected spectral data. nih.govresearchgate.net

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
CH₃ (terminal)~0.88 (t)~14.1
(CH₂)₁₂~1.25 (m)~22.7 - 31.9
CH₂-CH₂-C=O~1.62 (quint)~25.6
CH₂-C=O~2.20 (t)~36.5
C=O-~175.0
N-H~6.0 (t)-
N-CH₂-OH~5.1 (d)~65.0
OH~4.5 (t)-

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

Lipidomic and Metabolomic Profiling Approaches

Lipidomic and metabolomic strategies are essential for studying this compound within a biological context, allowing for its quantification and the elucidation of its metabolic pathways.

Quantitative and Qualitative Analysis in Complex Biological Matrices

The analysis of this compound and other NAEs in complex biological samples such as plasma, tissues, or cell extracts necessitates highly sensitive and specific analytical techniques. nih.gov Mass spectrometry (MS) coupled with chromatographic separation, either liquid chromatography (LC) or gas chromatography (GC), is the standard for both qualitative identification and quantitative measurement. nih.govnih.gov

For quantitative analysis, a common approach involves the use of stable isotope-labeled internal standards, such as deuterium-labeled analogues of the target analyte. nih.gov This method, known as isotope dilution mass spectrometry, allows for the accurate determination of the concentration of the endogenous compound by correcting for sample loss during preparation and for variations in instrument response. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a particularly powerful technique for this purpose, offering high selectivity and sensitivity for detecting the low concentrations of NAEs typically found in biological systems. nih.govsielc.com

Summary of Analytical Techniques for NAE Analysis

Technique Application Key Features References
HPLC-MS/MSQuantitative and Qualitative AnalysisHigh sensitivity and specificity, suitable for complex matrices. nih.govsielc.com
GC-MSQuantitative and Qualitative AnalysisRequires derivatization for volatile compounds, provides excellent separation. nih.gov
HPLC-UVLimited Quantitative AnalysisLower sensitivity, requires chromophore or derivatization. reddit.com
Solid-Phase Extraction (SPE)Sample PreparationUsed to purify and concentrate analytes from biological samples prior to analysis. researchgate.net

Untargeted and Targeted Metabolomics for Pathway Elucidation

Metabolomic approaches are broadly categorized as either untargeted or targeted, both of which can be applied to investigate the metabolic pathways involving this compound.

Untargeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a biological sample. mdpi.comnih.gov This global approach is hypothesis-generating, allowing for the discovery of unexpected metabolic perturbations and the identification of novel biomarkers associated with a particular physiological or pathological state. researchgate.netresearchgate.net In the context of this compound, an untargeted analysis could reveal previously unknown metabolic precursors or downstream products, thereby helping to map out its metabolic network. nih.gov

Targeted metabolomics , on the other hand, focuses on the measurement of a predefined set of metabolites. nih.gov This approach is hypothesis-driven and is typically used for the validation of biomarkers discovered through untargeted studies or for the precise quantification of metabolites within a specific biochemical pathway. researchgate.net For this compound, a targeted analysis would be employed to accurately measure its levels, along with those of other known NAEs and their precursors, to understand how their metabolism is regulated under different conditions. nih.govnih.govnih.gov

Comparison of Metabolomic Approaches for NAE Research

Feature Untargeted Metabolomics Targeted Metabolomics
Goal Comprehensive metabolite profiling, hypothesis generation. mdpi.comnih.govQuantification of specific metabolites, hypothesis testing. nih.gov
Scope Broad, aims to detect as many metabolites as possible.Narrow, focuses on a predefined list of analytes.
Selectivity LowerHigher
Sensitivity Generally lower due to the wide scope.Higher, optimized for specific compounds.
Application to NAEs Discovery of novel NAE-related pathways and biomarkers. researchgate.netresearchgate.netAccurate quantification of known NAEs and related compounds to study pathway dynamics. nih.govnih.gov

Structure Activity Relationship Sar Studies of N Hydroxymethyl Hexadecan 1 Amide and Its Analogs

Impact of Acyl Chain Length and Saturation on Biological Activity

The long hydrocarbon tail of N-(Hydroxymethyl)hexadecan-1-amide, the hexadecanoyl (palmitoyl) chain, is a crucial determinant of its biological activity. SAR studies on analogous NAEs have consistently demonstrated that both the length and degree of saturation of this acyl chain significantly modulate their potency and efficacy at various biological targets.

The C16 saturated acyl chain of this compound, identical to that of PEA, is often associated with potent anti-inflammatory and analgesic properties. Research on NAEs indicates that the optimal chain length for activity at certain receptors, such as peroxisome proliferator-activated receptor-alpha (PPAR-α), often centers around C16 and C18. Deviations from this optimal length can lead to a decrease in biological activity. For instance, NAEs with shorter or longer acyl chains generally exhibit reduced affinity for their target receptors and consequently, diminished physiological effects.

The saturation of the acyl chain is another critical factor. The fully saturated nature of the hexadecanoyl chain in this compound contributes to a specific conformational structure that is recognized by its biological targets. The introduction of double bonds (unsaturation) into the acyl chain, as seen in analogs like N-oleoylethanolamine (C18:1) or N-linoleoylethanolamine (C18:2), can dramatically alter the molecule's shape and flexibility. This, in turn, can lead to a shift in receptor preference and biological activity. For example, while saturated NAEs like PEA are potent PPAR-α agonists, unsaturated NAEs like anandamide (B1667382) (N-arachidonoylethanolamine, C20:4) are well-known ligands for cannabinoid receptors.

Acyl Chain ModificationCompound Analog ExampleExpected Impact on Biological Activity (inferred from NAE studies)
Chain Length
Shorter Chain (C12:0)N-LauroylethanolamineGenerally reduced activity compared to C16/C18 analogs.
Optimal Chain (C16:0)N-Palmitoylethanolamine (PEA)Potent activity at specific targets (e.g., PPAR-α).
Longer Chain (C18:0)N-StearoylethanolamineActivity may be comparable or slightly reduced compared to C16.
Saturation
Saturated (C16:0)N-Palmitoylethanolamine (PEA)Preference for certain receptors like PPAR-α.
Monounsaturated (C18:1)N-OleoylethanolamineShift in receptor preference and biological profile.
Polyunsaturated (C20:4)AnandamideActivity at different receptors (e.g., cannabinoid receptors).

Role of the Hydroxymethyl Group in Receptor Binding and Enzymatic Recognition

The N-hydroxymethyl group (-CH2OH) is a distinguishing feature of this compound and its presence is expected to significantly influence its physicochemical properties and biological interactions. This polar group can participate in hydrogen bonding, a key interaction in molecular recognition by receptors and enzymes.

The hydroxymethyl group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen atom). This capability allows for specific interactions with amino acid residues in the binding pockets of target proteins, potentially enhancing binding affinity and selectivity compared to analogs lacking this group. For instance, in a receptor pocket, the hydroxymethyl group could form a crucial hydrogen bond with a serine, threonine, or tyrosine residue, anchoring the molecule in a specific orientation for optimal activity.

Influence of Amide Bond Modifications on Molecular Interactions

The amide bond (-CONH-) is a central and structurally rigid feature of this compound, crucial for its chemical stability and its ability to form hydrogen bonds. Modifications to this amide linkage can have profound effects on the molecule's conformation, stability, and interactions with biological targets.

One common strategy in medicinal chemistry is the use of amide bond isosteres, which are chemical groups that mimic the steric and electronic properties of the amide bond while potentially offering improved metabolic stability or altered binding properties. The replacement of the amide bond can lead to new analogs with enhanced therapeutic potential.

Amide Bond IsostereGeneral StructurePotential Impact on Molecular Properties
EsterR-CO-O-R'Can alter hydrogen bonding capacity and susceptibility to hydrolysis by esterases.
ThioamideR-CS-NH-R'Changes in electronic properties and hydrogen bonding potential.
TriazoleA five-membered ring with three nitrogen atomsIncreased metabolic stability and altered spatial arrangement of substituents.
OxadiazoleA five-membered ring with two nitrogen atoms and one oxygen atomCan mimic the planar and dipole characteristics of the amide bond while being resistant to amidases.

This table illustrates potential amide bond isosteres and their general impact on molecular properties. Specific effects would depend on the full molecular context.

Introducing such modifications to this compound could lead to analogs with different biological profiles. For example, replacing the amide with a more stable isostere could prolong the compound's half-life in the body. Conversely, altering the hydrogen bonding capabilities of the linker could change its receptor binding affinity or selectivity. The synthesis of such analogs would be a critical step in fully elucidating the SAR of this compound class.

Design and Synthesis of SAR-Driven Probes for Biological Systems

The insights gained from SAR studies can be powerfully applied to the design and synthesis of chemical probes. These probes are valuable tools for identifying the biological targets of a compound and for studying its mechanism of action. For this compound, SAR-driven probes could be developed to investigate its interactions with specific enzymes or receptors.

An activity-based probe (ABP) is a type of chemical probe that covalently binds to the active site of a specific enzyme. To design an ABP based on this compound, one would typically incorporate a reactive group (a "warhead") that can form a covalent bond with a nucleophilic residue in the enzyme's active site. The design would be guided by SAR data to ensure that the probe retains high affinity and selectivity for the target enzyme. Additionally, a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, is often included to allow for visualization and isolation of the probe-enzyme complex.

For example, a fluorescent probe based on the this compound scaffold could be synthesized to visualize its localization within cells or tissues. SAR data would inform the placement of the fluorophore to minimize disruption of the molecule's biological activity. Such probes would be instrumental in identifying the specific cellular compartments and proteins with which this compound interacts.

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods play a crucial role in predicting and optimizing the SAR of new compounds. These in silico techniques can save significant time and resources by prioritizing the synthesis of the most promising analogs. For this compound and its analogs, several computational approaches could be employed.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of analogs with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. For this compound, a QSAR model could be built by synthesizing a library of analogs with variations in the acyl chain and other parts of the molecule and then correlating their structural features with their measured biological effects.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. Docking studies of this compound and its analogs into the active sites of potential target proteins could help to explain the observed SAR and guide the design of more potent and selective compounds.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding process and the stability of the complex.

Computational MethodApplication to this compound SAR
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of novel analogs based on their chemical structure.
Molecular Docking Visualize and analyze the binding interactions with target proteins, explaining observed SAR.
Molecular Dynamics (MD) Simulations Study the stability and dynamics of the ligand-receptor complex, providing a deeper understanding of binding.

Advanced Theoretical and Computational Approaches

Molecular Docking and Dynamics Simulations for Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as N-(Hydroxymethyl)hexadecan-1-amide, and a protein target at the atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this can elucidate potential binding modes within the active sites of enzymes like fatty acid amide hydrolase (FAAH) or other receptors. mdpi.com Studies on related N-acylethanolamines have successfully used molecular docking to understand their interactions with the ligand-binding domain of receptors like PPARα. nih.gov Similar approaches could identify key amino acid residues that interact with the hydroxymethyl and hexadecanoyl moieties of this compound, offering a basis for its biological activity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time, revealing the stability of the binding pose and the conformational changes that may occur. MD simulations have been employed to study the behavior of amides at interfaces and their interactions with other molecules. nih.gov For this compound, MD simulations could assess the stability of its docked poses within a target protein's binding site and calculate binding free energies, offering a more accurate prediction of binding affinity.

Computational TechniqueApplication to this compoundPotential Insights
Molecular Docking Predicting binding modes with enzymes (e.g., FAAH) and receptors (e.g., PPARs).Identification of key interacting amino acid residues, preferred binding conformations.
Molecular Dynamics Simulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability, conformational changes, calculation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. jmaterenvironsci.com

For this compound and its analogs, QSAR studies would involve:

Data Set Compilation: Gathering a series of related fatty acid amides with experimentally determined biological activities. nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.govnih.gov

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and compliance with OECD principles. nih.govnih.gov

In Silico Prediction of Metabolic Fate and Pathways

Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, providing insights into its likely metabolic fate. For this compound, these predictions are valuable for understanding its biotransformation and stability.

Predicted PropertyRelevance to this compound
Enzyme Substrate Potential Predicts likelihood of metabolism by enzymes like cytochrome P450s.
Metabolic Stability Estimates the compound's resistance to degradation by metabolic enzymes.
Pharmacokinetic Parameters Provides insights into absorption, distribution, and excretion characteristics.

Bioinformatics and Cheminformatics Analysis of Related Lipid Systems

Bioinformatics and cheminformatics offer a broader context for understanding the role of this compound within the larger lipidome.

Bioinformatics tools can be used to analyze the genes and proteins involved in the metabolism of fatty acid amides. nih.gov For example, analyzing the sequences and structures of enzymes like FAAH across different species can reveal conserved motifs and potential species-specific differences in substrate recognition. mdpi.com This can inform the selection of appropriate model organisms for in vivo studies.

Cheminformatics allows for the analysis and comparison of large chemical datasets. By comparing the structural and physicochemical properties of this compound to databases of other known lipids and bioactive molecules, it is possible to identify potential new biological targets or mechanisms of action. mdpi.com The analysis of fatty acid amidomes from various biological sources can provide clues about the potential functions and distribution of this class of lipids. mdpi.com

Future Directions in N Hydroxymethyl Hexadecan 1 Amide Research

Elucidation of Undiscovered Biological Functions

A significant gap in our understanding of N-(Hydroxymethyl)hexadecan-1-amide lies in its precise biological activities. While its structural similarity to other well-characterized NAEs, such as the endocannabinoid anandamide (B1667382) and the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), suggests potential involvement in similar pathways, dedicated research is crucial to define its unique physiological signature. nih.govnih.gov

Identification of Novel Receptor Targets

The biological effects of NAEs are primarily mediated through their interaction with specific cellular receptors. lipotype.com While receptors for many NAEs have been identified, the specific protein targets for this compound are currently unknown. Future research should prioritize the screening of this compound against a broad panel of known and orphan G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels. Techniques such as competitive binding assays, cell-based reporter assays, and affinity chromatography-mass spectrometry could be employed to identify proteins that interact with this compound with high affinity and specificity. The discovery of novel receptor targets would be a pivotal step in unraveling its physiological significance and potential as a therapeutic agent.

Unraveling New Cellular Signaling Roles

Beyond receptor binding, the downstream cellular signaling cascades initiated by this compound are a critical area for investigation. It is known that NAEs can modulate a variety of signaling pathways, including those involving cyclic AMP (cAMP), mitogen-activated protein kinases (MAPKs), and calcium signaling. nih.gov Future studies should employ a range of molecular and cellular biology techniques to dissect the signaling pathways specifically modulated by this compound. This could involve measuring changes in second messenger levels, assessing the phosphorylation status of key signaling proteins, and analyzing gene expression profiles in response to treatment with the compound. Understanding these signaling roles will provide a mechanistic basis for its observed biological effects and could reveal novel therapeutic targets. For instance, studies on related fatty acid amides have shown their involvement in processes like apoptosis, which could be a potential area of investigation for this compound. nih.gov

Development of Advanced Synthetic Strategies

The advancement of research into this compound and its potential applications is intrinsically linked to the availability of efficient and sustainable methods for its synthesis.

Green Chemistry Approaches for Sustainable Production

Traditional methods for amide synthesis often rely on harsh reagents and solvents, leading to significant environmental concerns. researchgate.net The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes. Future research should focus on developing catalytic, solvent-free, or aqueous-based methods for the synthesis of this compound. bohrium.comrsc.org This could involve the use of solid acid catalysts, enzymatic catalysts, or reactions in neoteric solvents like ionic liquids or deep eutectic solvents. A successful green synthesis would not only reduce the environmental impact but also potentially lower production costs, making the compound more accessible for research and development.

Chemoenzymatic Cascade Reactions for Complex Analogs

To explore the structure-activity relationship of this compound and to develop analogs with enhanced potency or selectivity, the development of sophisticated synthetic methods is required. Chemoenzymatic cascade reactions, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful tool for creating complex molecules. acs.orgacs.orgnih.govnih.gov Future research could focus on designing multi-step, one-pot reactions where enzymes are used to selectively modify the fatty acid backbone or the hydroxymethyl group, followed by chemical steps to introduce further diversity. This approach would enable the efficient synthesis of a library of this compound analogs for pharmacological screening.

Integration with Systems Biology and Multi-Omics Data

To gain a holistic understanding of the role of this compound in complex biological systems, it is essential to move beyond single-target and single-pathway analyses. The integration of data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by this compound. nih.govnih.govmaastrichtuniversity.nlmedrxiv.org

Future research should aim to generate and integrate multi-omics datasets from cells or organisms treated with this compound. For example, by combining lipidomics data to measure changes in the levels of this compound and related lipids with transcriptomics and proteomics data, researchers can identify entire pathways and networks that are modulated by this compound. This systems-level approach will be instrumental in identifying its key biological functions, potential biomarkers of its activity, and novel therapeutic targets.

Innovative Analytical Tools for High-Throughput Detection and Characterization

The future of research into this compound is intrinsically linked to the evolution of analytical methodologies that offer enhanced speed, sensitivity, and specificity. The complex biological matrices in which this compound is found necessitate sophisticated techniques for its accurate quantification and characterization. Emerging platforms are set to revolutionize our ability to study its metabolism, interactions, and signaling functions on a large scale.

A significant trend is the move towards the automation and miniaturization of analytical workflows. High-throughput screening (HTS) methodologies, which allow for the rapid analysis of a vast number of samples, are becoming increasingly crucial. mdpi.comnih.gov These approaches often utilize 96-well plate formats and robotic liquid handling systems to streamline sample preparation and analysis, thereby accelerating research into the biological activities of this compound and similar lipid molecules. mdpi.com

Mass Spectrometry at the Forefront

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains a cornerstone for the sensitive and specific quantification of N-acyl amides. nih.govnih.govmdpi.com Recent advancements in this area focus on increasing throughput and reducing sample preparation time. One promising strategy involves chemical isotope labeling, where derivatization reagents are used to label the target analytes. This approach can significantly enhance detection sensitivity and accuracy by minimizing matrix effects during mass spectrometry analysis. nih.gov For instance, a method developed for the accurate determination of 20 N-acylethanolamides utilized acetyl chloride derivatization, resulting in a 6- to 170-fold increase in the limits of quantification compared to non-derivatized forms. nih.gov Such techniques could be readily adapted for the high-throughput analysis of this compound.

Furthermore, the advent of ambient ionization mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI), is set to transform high-throughput lipid analysis. nih.govnih.govembopress.org DESI-MS allows for the direct analysis of samples in their native environment with minimal to no preparation, offering a rapid and powerful tool for screening large numbers of biological samples. embopress.orgacs.orgekb.eg This technology's tolerance for complex matrices makes it particularly suitable for the rapid profiling of lipids like this compound in tissues and other biological materials. embopress.org

Analytical TechniquePrincipleAdvantages for this compound Analysis
High-Throughput LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and specificity for quantification in complex biological samples. Amenable to automation. nih.govnih.gov
Ambient Ionization Mass Spectrometry (e.g., DESI-MS) Direct ionization of analytes from a surface with minimal sample preparation.Rapid, high-throughput screening of tissues and other biological samples. nih.govembopress.org
Lab-on-a-Chip/Microfluidics Miniaturized systems that integrate multiple laboratory functions on a single chip.Reduced sample and reagent consumption, potential for high-throughput and parallel analysis. nih.govimperial.ac.ukresearchgate.netrsc.org
Biosensors (e.g., Fluorescence-based, Electrochemical) Utilize biological recognition elements to detect specific analytes, often in real-time.Potential for real-time monitoring of this compound dynamics in living systems. mdpi.comfrontiersin.orgnih.govnih.gov

The Rise of Lab-on-a-Chip and Biosensor Technologies

Lab-on-a-chip and microfluidic technologies represent another frontier in the high-throughput analysis of lipids. nih.govimperial.ac.ukresearchgate.netrsc.org These miniaturized platforms enable the precise manipulation of picoliter to nanoliter volumes of fluids, allowing for the rapid and parallel analysis of numerous samples with minimal reagent consumption. nih.gov While direct applications for this compound are still emerging, the potential for developing integrated systems for its extraction, separation, and detection on a single chip is significant. Such platforms could be employed for high-throughput screening of enzyme activities related to its metabolism or for studying its interactions with cellular membranes. imperial.ac.ukrsc.org

The development of novel biosensors also holds great promise for the real-time detection of this compound and related fatty acid amides. mdpi.comfrontiersin.orgnih.govnih.gov These devices typically consist of a biological recognition element, such as an enzyme or antibody, coupled to a transducer that converts the binding event into a measurable signal. nih.gov Genetically encoded fluorescent biosensors have already been developed to monitor the dynamics of fatty acids within living cells. frontiersin.org Future research could focus on engineering specific biosensors for long-chain N-acyl amides, which would provide invaluable insights into their spatial and temporal distribution and signaling functions in real-time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Hydroxymethyl)hexadecan-1-amide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves amidation of hexadecanoic acid derivatives with hydroxymethylamine. A common approach uses coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation under anhydrous conditions . Optimization includes varying solvent systems (e.g., dichloromethane or DMF), temperature (25–60°C), and stoichiometric ratios (1:1.2 for acid to amine). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ 4.2–4.5 ppm, singlet) and amide carbonyl (δ 170–175 ppm). The hexadecyl chain shows characteristic methylene/methyl resonances (δ 0.8–1.5 ppm) .
  • MS : High-resolution ESI-MS can confirm molecular weight (theoretical: ~313.5 g/mol) with fragmentation patterns identifying the hydroxymethyl and amide groups.

Q. What experimental approaches are utilized to investigate the amphiphilic behavior of this compound in colloidal systems?

  • Methodology : Critical micelle concentration (CMC) determination via surface tension measurements (using a tensiometer) or fluorescence spectroscopy (pyrene probe method). Dynamic light scattering (DLS) and transmission electron microscopy (TEM) characterize micelle size and morphology .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions in spectral data during the characterization of this compound derivatives?

  • Methodology : Discrepancies in FT-IR or NMR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or impurities. Use deuterated solvents for NMR to eliminate solvent artifacts. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies connectivity. Cross-validate with X-ray crystallography for solid-state conformation .

Q. What strategies are recommended for the selective functionalization of the hydroxymethyl group in this compound to synthesize novel analogs?

  • Methodology :

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
  • Etherification : Alkylation using alkyl halides (e.g., methyl iodide) with Ag₂O as a base .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxymethyl moiety during multi-step syntheses.

Q. How can researchers address challenges in the chromatographic separation of this compound from reaction byproducts or structurally similar compounds?

  • Methodology : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5). For TLC, silica gel plates with chloroform/methanol (9:1) provide resolution. For persistent co-elution, derivatization (e.g., silylation) alters polarity for improved separation .

Q. What are the best practices for assessing the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 72 hours, monitoring degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Key Considerations

  • Data Contradictions : Cross-reference spectral libraries (e.g., PubChem, NIST) and replicate experiments under standardized conditions to address variability .
  • Biological Activity Screening : Use in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) to evaluate bioactivity, ensuring proper solubilization in DMSO/PBS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.